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Compound of Interest

Compound Name: Peroxydehydrotumulosic acid

CAS No.: 943225-53-4

Cat. No.: B3030682

Get Quote

Executive Summary & Chemical Identity
Peroxydehydrotumulosic acid is a highly oxygenated tetracyclic triterpenoid belonging to the

lanostane class. It is primarily isolated from the sclerotia of Poria cocos (Wolfiporia cocos), a

medicinal fungus widely used in traditional pharmacology for its anti-inflammatory and cytotoxic

properties.

Chemically, it is distinguished by the presence of a 5

,8

-epidioxy bridge (endoperoxide) and a conjugated diene or triene system, derived from the
oxidative modification of its precursor, dehydrotumulosic acid. Its structural elucidation relies
heavily on the distinct NMR signatures of the peroxide bridge and the olefinic protons.
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Parameter Detail

Common Name

5

,8

-Peroxydehydrotumulosic acid

IUPAC Name

5

,8

-Epidioxy-3

,16

-dihydroxy-lanosta-6,9(11),24-trien-21-oic acid

(Proposed)

Molecular Formula

C

H

O

Molecular Weight 514.70 g/mol

CAS Number 943225-53-4

Key Functional Groups
Endoperoxide (5,8-O-O), Carboxylic Acid (C-

21), Secondary Alcohols (C-3, C-16)

Structural Elucidation Strategy
The structural identification of peroxydehydrotumulosic acid requires a multi-modal

spectroscopic approach. The primary challenge lies in distinguishing the endoperoxide moiety

from other oxygenated functionalities and establishing the positions of the double bonds in the

"dehydro" system.
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Mass Spectrometry (MS): Establishes the molecular formula and degree of unsaturation. The

loss of 32 Da (O

) is a diagnostic fragmentation pathway for endoperoxides.

Infrared Spectroscopy (IR): Confirms the presence of the carboxylic acid and hydroxyl

groups. The peroxide bond (O-O) signal is often weak but the absence of other carbonyls

(besides the acid) is key.

NMR Spectroscopy: The definitive tool.

C NMR: The chemical shifts of C-5 and C-8 (quaternary oxygenated carbons) around 80-
90 ppm are the "fingerprint" of the 5,8-epidioxy system.

H NMR: The scalar coupling of olefinic protons (H-6, H-7) and the stereochemistry of the
hydroxyls (H-3, H-16) confirm the relative configuration.
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Crude Extract (Poria cocos)

HPLC / Column Chromatography
(Silica Gel / ODS)

Purified Compound
(Amorphous Powder)

HR-ESI-MS
[M-H]- or [M+H]+ FT-IR Spectrum 1D NMR (1H, 13C)

Formula: C31H46O6
MW: 514

Structure Confirmation:
5α,8α-Peroxydehydrotumulosic acid

OH (3400), COOH (1700)
Peroxide (Weak)

Lanostane Skeleton
5,8-Epidioxy Bridge

2D NMR (HMBC, NOESY)

Config: 3β, 16α, 5α, 8α

Click to download full resolution via product page

Caption: Logical workflow for the isolation and structural elucidation of

Peroxydehydrotumulosic acid, moving from crude extraction to multi-spectral confirmation.
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Spectroscopic Data Analysis
Mass Spectrometry (MS)
The mass spectrum provides the first evidence of the oxidized lanostane skeleton.

Ionization Mode: Electrospray Ionization (ESI) or EI.

Molecular Ion:

Positive Mode:

515

or

537

.

Negative Mode:

513

.

Diagnostic Fragmentation:

482 $[M - O_2]^+ $: Characteristic retro-Diels-Alder type elimination of the peroxide
bridge, reverting to a diene system.

496 $[M - H_2O]^+ $: Loss of water from the hydroxyl groups (C-3 or C-16).

469 $[M - COOH]^+ $: Decarboxylation of the C-21 acid.

Infrared Spectroscopy (IR)
The IR spectrum confirms the oxygenation pattern.
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Frequency (cm

)
Assignment Interpretation

3400 - 3450 O-H stretch

Broad band indicating free

hydroxyl groups (C-3, C-16)

and carboxylic acid OH.

2930 - 2970 C-H stretch

Aliphatic methyl and

methylene groups of the

lanostane backbone.

1690 - 1710 C=O stretch
Characteristic of the C-21

carboxylic acid.

1600 - 1640 C=C stretch
Olefinic bonds (C6=C7,

C9=C11, C24=C25).

1000 - 1050 C-O stretch Secondary alcohols.

Nuclear Magnetic Resonance (NMR)
The NMR data is the gold standard for distinguishing this compound from its non-peroxidized

analogs (like dehydrotumulosic acid).

C NMR (125/150 MHz, CDCl

or Pyridine-

)
The defining feature is the downfield shift of C-5 and C-8 due to the peroxide bridge.
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Carbon Position (ppm) Type
Structural
Significance

C-5 82.0 - 83.0 C-O

Diagnostic: quaternary

carbon bonded to

peroxide.

C-8 88.0 - 89.0 C-O

Diagnostic: quaternary

carbon bonded to

peroxide.

C-6 130.0 - 136.0 CH=

Olefinic carbon (part

of the 6-ene or 6,9-

diene system).

C-7 130.0 - 135.0 CH= Olefinic carbon.

C-21 178.0 - 180.0 COOH
Carboxylic acid

carbonyl.

C-3 76.0 - 78.0 CH-OH
3

-hydroxyl group.

C-16 75.0 - 77.0 CH-OH
16

-hydroxyl group.

C-24 ~124.0 CH=
Side chain double

bond.

C-25 ~131.0 Cq=
Side chain quaternary

olefinic carbon.

H NMR (500/600 MHz, CDCl

)
Key signals include the olefinic protons and the oxymethine protons.

H-6 & H-7: Appearing as a characteristic AB system (doublets) around
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6.20 – 6.50 ppm (

Hz), typical for 5,8-epidioxy-6-ene systems.

H-3

: A multiplet or double-doublet around

3.2 – 3.5 ppm, indicating the 3

-OH configuration.

H-16

: A multiplet around

4.0 – 4.2 ppm, characteristic of the 16

-OH.

H-24: A triplet or broad singlet around

5.1 – 5.3 ppm, confirming the side chain unsaturation.

Methyl Groups: Distinct singlets for the angular methyls (C-18, C-19, C-30, C-31) appearing

between

0.6 – 1.2 ppm.

Experimental Protocol: Isolation & Purification
To ensure reproducibility, the following protocol outlines the extraction of

peroxydehydrotumulosic acid from Poria cocos.

Extraction:

Pulverize dried sclerotia of Poria cocos (1.0 kg).

Extract with 95% Ethanol (EtOH) under reflux (3 x 2h).

Evaporate solvent in vacuo to yield the crude extract.
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Partitioning:

Suspend crude extract in water.

Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

Target Fraction: The EtOAc fraction typically contains the lanostane triterpenoids.

Chromatographic Isolation:

Step 1 (Silica Gel): Subject the EtOAc residue to silica gel column chromatography (CC).

Elute with a gradient of CH

Cl

:MeOH (100:1

10:1).

Step 2 (Enrichment): Collect fractions rich in triterpene acids (monitored by TLC, vanillin-H

SO

spray).

Step 3 (Purification - HPLC): Purify the target sub-fraction using Reversed-Phase HPLC

(C18 column).

Mobile Phase: Methanol/Water (85:15) with 0.1% Formic Acid.

Detection: UV at 210 nm and 242 nm.

Result: 5

,8

-Peroxydehydrotumulosic acid elutes as a white amorphous powder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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